[Lys8] LH-RH
Description
Historical Context of LHRH Discovery and Analog Development in Peptide Research
The journey to understand the hormonal control of reproduction led to the groundbreaking work of Andrew Schally and Roger Guillemin, who, in the 1970s, successfully isolated and elucidated the structure of LHRH from porcine and ovine hypothalami, respectively. oup.comucdavis.edu This monumental achievement, which earned them the Nobel Prize in Physiology or Medicine in 1977, opened the door for the chemical synthesis of this vital neuropeptide. ucdavis.edu
Initial research efforts were focused on creating LHRH analogs to treat infertility. researchgate.net However, it was soon discovered that continuous administration of potent LHRH agonists paradoxically led to the downregulation of LHRH receptors in the pituitary, resulting in a suppression of gonadotropin release and, consequently, a state of medical castration. researchgate.net This finding shifted the therapeutic focus towards conditions like prostate cancer, where androgen deprivation is a key treatment strategy. researchgate.netnih.gov
The development of LHRH analogs involved strategic modifications to the native peptide's structure to enhance potency and prolong its half-life. A key strategy was the substitution of the glycine (B1666218) at position 6 with a D-amino acid, which increased resistance to enzymatic degradation. medchemexpress.com These modifications led to the creation of "superagonists" with significantly greater activity than the native hormone. Concurrently, research efforts were directed towards developing LHRH antagonists, which block the LHRH receptor, offering a more immediate suppression of gonadotropin secretion without the initial stimulatory flare seen with agonists. oup.com
Identification and Characterization of LHRH-III (Lys(8)-LHRH) Isoform in Vertebrate Physiology
The LHRH peptide family is not monolithic; various isoforms have been identified across different vertebrate species. medchemexpress.com One such isoform is LHRH-III, first isolated from the sea lamprey (Petromyzon marinus). researchgate.net This isoform has a distinct amino acid sequence compared to its mammalian counterpart, most notably featuring a lysine (B10760008) residue at position 8 instead of arginine (pGlu-His-Trp-Ser-His-Asp-Trp-Lys -Pro-Gly-NH2). researchgate.netnih.gov
Studies have revealed the presence of LHRH-like immunoreactive peptides in the brains of a wide range of vertebrates, indicating a conserved but diverse evolutionary history. The distribution of these isoforms, including those with variations at position 8, has been mapped in various species, suggesting distinct physiological roles. nih.gov
A critical aspect of LHRH-III's characterization is its differential activity in mammals. Research has shown that LHRH-III, or Lys(8)-LHRH, exhibits a potent and selective ability to stimulate the release of follicle-stimulating hormone (FSH) from the rat pituitary, with a markedly reduced effect on luteinizing hormone (LH) release. This is in stark contrast to mammalian LHRH, which potently stimulates both LH and FSH. This selective FSH-releasing activity points to a potentially distinct role for this isoform in the nuanced regulation of the reproductive system.
Research Rationale and Academic Focus on LHRH, Lys(8)- for Preclinical Investigation
The unique biological properties of LHRH, Lys(8)- have made it a compelling subject for preclinical research. The primary rationale for its investigation stems from two key characteristics: its selective FSH-releasing activity and its interaction with LHRH receptors on cancer cells.
The ability of Lys(8)-LHRH to preferentially stimulate FSH release offers a valuable tool for dissecting the differential regulation of gonadotropins. This specificity could be instrumental in studies aimed at understanding the distinct roles of FSH and LH in various physiological and pathological processes.
Furthermore, a significant body of preclinical research has focused on the antiproliferative effects of LHRH analogs. LHRH receptors are overexpressed in a variety of tumors, including those of the breast, prostate, and ovaries. nih.gov LHRH, Lys(8)- has been shown to bind to these receptors on cancer cells and exert a direct antiproliferative effect. nih.gov This has led to its investigation as a targeting moiety in drug delivery systems. By conjugating cytotoxic agents to Lys(8)-LHRH, researchers aim to selectively deliver these agents to cancer cells that overexpress LHRH receptors, thereby increasing therapeutic efficacy while minimizing off-target toxicity. nih.gov The lysine at position 8 provides a convenient site for such conjugation. nih.gov
The combination of its unique endocrine profile and its potential as a cancer-targeting agent has solidified the academic focus on LHRH, Lys(8)- as a valuable compound for preclinical investigation, with implications for both basic reproductive biology and oncology.
Compound Information Table
| Compound Name | Abbreviation |
| Luteinizing Hormone-Releasing Hormone | LHRH |
| Gonadotropin-Releasing Hormone | GnRH |
| LHRH, Lys(8)- | Lys(8)-LHRH |
| LHRH-III | - |
| Follicle-Stimulating Hormone | FSH |
| Luteinizing Hormone | LH |
Research Findings on LHRH Isoforms
| LHRH Isoform | Key Structural Feature | Primary Activity in Mammals |
| Mammalian LHRH | Arginine at position 8 | Potent release of both LH and FSH |
| LHRH-III (Lys(8)-LHRH) | Lysine at position 8 | Potent and selective release of FSH; weak LH release |
Structure
2D Structure
Properties
CAS No. |
35544-05-9 |
|---|---|
Molecular Formula |
C55H75N15O13 |
Molecular Weight |
1154.3 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C55H75N15O13/c1-30(2)20-39(50(78)65-38(10-5-6-18-56)55(83)70-19-7-11-44(70)54(82)60-26-45(57)73)64-47(75)27-61-48(76)40(21-31-12-14-34(72)15-13-31)66-53(81)43(28-71)69-51(79)41(22-32-24-59-36-9-4-3-8-35(32)36)67-52(80)42(23-33-25-58-29-62-33)68-49(77)37-16-17-46(74)63-37/h3-4,8-9,12-15,24-25,29-30,37-44,59,71-72H,5-7,10-11,16-23,26-28,56H2,1-2H3,(H2,57,73)(H,58,62)(H,60,82)(H,61,76)(H,63,74)(H,64,75)(H,65,78)(H,66,81)(H,67,80)(H,68,77)(H,69,79)/t37-,38-,39-,40-,41-,42-,43-,44-/m0/s1 |
InChI Key |
VLGUUHYEMCPHBC-YTAGXALCSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
Origin of Product |
United States |
Molecular Structure, Conformation, and Chemical Features of Lhrh, Lys 8
Primary Amino Acid Sequence and the Role of Lysine (B10760008) at Position 8
The primary structure of a peptide is fundamental to its function. In the case of LHRH, the native sequence contains an arginine (Arg) residue at the eighth position. The analog, [Lys(8)]-LHRH, features a substitution of this arginine with lysine (Lys). oup.commedchemexpress.com
The amino acid at position 8 plays a significant role in the peptide's interaction with its receptor. Arginine in the native LHRH is important for high-affinity binding to the mammalian LHRH receptor. oup.comoup.com Studies on GnRH analogs have shown that substituting the positively charged Arg8 with neutral amino acids can lead to a significant reduction in binding potency, even while the analog might still be capable of activating the receptor once bound. oup.com
Table 1: Primary Amino Acid Sequence of Native LHRH and [Lys(8)]-LHRH
| Position | Native LHRH | [Lys(8)]-LHRH |
|---|---|---|
| 1 | pGlu | pGlu |
| 2 | His | His |
| 3 | Trp | Trp |
| 4 | Ser | Ser |
| 5 | Tyr | Tyr |
| 6 | Gly | Gly |
| 7 | Leu | Leu |
| 8 | Arg | Lys |
| 9 | Pro | Pro |
| 10 | Gly-NH2 | Gly-NH2 |
Conformational Analysis of LHRH, Lys(8)- and its Bioactive Conformation (e.g., Beta-Turn)
The three-dimensional structure of LHRH and its analogs is crucial for their biological function. Conformational energy calculations and experimental studies suggest that for LHRH agonists to be active, they often adopt a specific folded structure. A key feature of this bioactive conformation is a β-II′ turn located in the central part of the peptide, specifically around residues Tyr(5)-Gly(6)-Leu(7)-Arg(8). capes.gov.br This turn is believed to orient the N-terminal and C-terminal residues correctly for effective receptor binding and activation. capes.gov.br
The introduction of a lysine at position 8 can influence this conformational preference. In contrast to native LHRH, conformational analysis of [Lys(8)]-GnRH has shown that its predominant structure is an extended backbone, with the β-turn conformation representing only a minor fraction of the conformational families. oup.com However, in certain contexts, such as in highly constrained cyclic LHRH antagonists, the presence of Lys(8) is compatible with β-turn structures. For instance, a molecular dynamics simulation of a cyclic antagonist containing Lys(8) revealed a β-turn, although it was located at a different segment of the peptide (D-Trp(3)-Ser(4)-Glu(5)-D-Arg(6)). nih.gov The ability of the peptide backbone to adopt different turn types, rather than a specific type of β-turn, may be a key determinant for biological activity in some antagonists. acs.orgacs.org
Table 2: Conformational Features of LHRH and [Lys(8)]-LHRH
| Compound | Dominant Conformation | Key Structural Motif | Reference |
|---|---|---|---|
| Native LHRH (Agonists) | Folded | β-II′ turn at residues 5-8 | capes.gov.br |
| [Lys(8)]-LHRH | Extended Backbone | β-turn is a minor conformation | oup.com |
| Cyclic LHRH Antagonist with Lys(8) | Folded | β-turn observed at residues 3-6 | nih.gov |
Structural Features Governing Peptide Stability and Enzymatic Degradation in Research Models
A significant challenge in the use of peptides in research is their susceptibility to enzymatic degradation. Native LHRH has a very short biological half-life, estimated to be only 3-4 minutes in human blood, primarily due to cleavage by endopeptidases. scirp.orgscirp.org The main sites for this enzymatic breakdown are the Gly(6)-Leu(7) and Pro(9)-Gly(10) peptide bonds. scirp.orgscirp.org
Modifications to the LHRH sequence are a primary strategy to improve stability. Replacing the glycine (B1666218) at position 6 with a D-amino acid, for example, can significantly increase resistance to enzymatic cleavage and stabilize the bioactive β-turn conformation. scirp.orgresearchgate.net
Table 3: Factors Affecting Stability of LHRH Analogs
| Structural Feature | Impact on Stability | Mechanism | Reference |
|---|---|---|---|
| Native LHRH | Low stability (t½ ≈ 3-4 min) | Enzymatic cleavage at Gly(6)-Leu(7) and Pro(9)-Gly(10) | scirp.orgscirp.org |
| D-Amino Acid at Position 6 | Increased stability | Resistance to enzymatic degradation; stabilization of β-turn | scirp.orgresearchgate.net |
| Lysine at Position 8 | Can influence stability and properties | Alters side chain interactions and susceptibility to certain proteases; hygroscopic nature in lyophilized form | nih.govgenscript.com |
Advanced Synthetic Methodologies for Lhrh, Lys 8 and Its Analogs
Solid-Phase Peptide Synthesis (SPPS) Strategies for LHRH, Lys(8)-
Solid-Phase Peptide Synthesis (SPPS) is the predominant method for assembling LHRH, Lys(8)- and its analogs. semanticscholar.org This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support. biosynth.com The use of excess reagents drives the coupling reactions to completion, with by-products and excess materials removed by simple filtration and washing. semanticscholar.org
Fmoc and Boc Chemistry Protocols and Optimization
Two primary strategies, Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butyloxycarbonyl (Boc) chemistry, are employed in SPPS, differing in their N-terminal protecting group and the conditions for its removal. americanpeptidesociety.org
Fmoc Strategy: The Fmoc group is base-labile and is typically removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). americanpeptidesociety.org This approach is favored for its milder deprotection conditions, which minimizes side reactions and is well-suited for automated synthesis. americanpeptidesociety.orgiris-biotech.de The side-chain protecting groups are generally acid-labile, requiring a strong acid such as trifluoroacetic acid (TFA) for their removal during the final cleavage from the resin. iris-biotech.deiris-biotech.de
Boc Strategy: The Boc group is acid-labile and is removed by treatment with TFA. americanpeptidesociety.org While historically significant, the harsher acidic conditions required for deprotection can sometimes lead to peptide degradation. americanpeptidesociety.org However, Boc chemistry remains valuable for synthesizing certain sequences, particularly those prone to racemization under the basic conditions of the Fmoc strategy. americanpeptidesociety.org
The choice between Fmoc and Boc protocols depends on the specific peptide sequence and the desired final product. americanpeptidesociety.org Optimization of these protocols often involves careful selection of coupling reagents, solvents, and reaction times to maximize yield and purity.
Conjugation Chemistry for LHRH, Lys(8)- Derivatives
The ε-amino group of Lys(8) provides a versatile handle for the conjugation of various molecules, including imaging agents, cytotoxic drugs, and polymers. This functionalization can significantly alter the properties and therapeutic potential of the LHRH peptide.
Bioconjugation Techniques Utilizing Lysine's ε-Amino Group (e.g., Thioether Ligation, Amide Bond Formation)
The nucleophilic nature of the lysine (B10760008) ε-amino group makes it a prime target for various bioconjugation reactions. creativebiolabs.net
Amide Bond Formation: This is a common and straightforward method for conjugation. creative-biolabs.com It typically involves reacting the lysine's amino group with an activated ester, such as an N-hydroxysuccinimide (NHS) ester, of the molecule to be conjugated. creativebiolabs.netcreative-biolabs.comrsc.org This reaction forms a stable amide bond. creative-biolabs.com
Thioether Ligation: This technique involves a two-step process. First, the lysine ε-amino group is modified with a bifunctional reagent that introduces a thiol-reactive group, such as a maleimide. creative-biolabs.comresearchgate.net In the second step, a molecule containing a free thiol group is reacted with the modified peptide to form a stable thioether linkage. creative-biolabs.com Another approach involves introducing a bromoacetyl group onto the lysine side chain, which can then react with a thiol-containing molecule. scirp.orgscirp.org
Design and Synthesis of Linkers (e.g., Glutaric Acid, Malonate, PEG) for Lys(8) Conjugation
Linkers are often incorporated between the LHRH, Lys(8)- peptide and the conjugated molecule to provide spatial separation, improve solubility, and influence the release characteristics of the payload. drug-dev.com
Glutaric Acid and Malonate: These dicarboxylic acids can be used to create linkers. nih.govnih.govresearchgate.net For example, glutaric anhydride (B1165640) can be reacted with an amino-functionalized molecule to introduce a carboxylic acid, which can then be coupled to the lysine side chain of the peptide. nih.gov
Polyethylene Glycol (PEG): PEG linkers are widely used due to their water solubility, low toxicity, and ability to improve the pharmacokinetic properties of peptides. broadpharm.commolecularcloud.orgcpcscientific.com PEGylation can increase the hydrodynamic size of the peptide, reducing renal clearance and extending its circulation half-life. broadpharm.comcpcscientific.com PEG linkers can be synthesized with various reactive functional groups to facilitate conjugation. broadpharm.com
Purification and Characterization of Synthetic Constructs
After synthesis and conjugation, the crude peptide product contains the desired molecule along with various impurities such as truncated or deletion sequences and residual reagents. bachem.com Therefore, rigorous purification and characterization are essential to obtain a final product of high purity and verified identity.
The most common technique for purifying peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . bachem.comnih.govhplc.euharvardapparatus.com This method separates molecules based on their hydrophobicity. bachem.comnih.gov Peptides are eluted from a hydrophobic stationary phase (often C18-modified silica) by a gradient of increasing organic solvent, such as acetonitrile, in an aqueous mobile phase, typically containing a small amount of an ion-pairing agent like TFA. bachem.comnih.gov Fractions are collected and analyzed for purity, and those containing the pure product are pooled and lyophilized. scirp.org
Once purified, the identity and integrity of the synthetic constructs are confirmed using several analytical techniques:
Mass Spectrometry (MS): This is an indispensable tool for peptide analysis, providing highly accurate molecular weight information. nih.govresearchgate.net Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are used to confirm the correct mass of the synthesized peptide and its conjugates. scirp.orgcreative-proteomics.comnih.gov
Tandem Mass Spectrometry (MS/MS): This technique provides amino acid sequence information by fragmenting the peptide and analyzing the resulting fragment ions. nih.govcreative-proteomics.com
Analytical HPLC: This is used to assess the purity of the final product. scirp.orgresearchgate.net
Amino Acid Analysis (AAA): This method determines the amino acid composition of the peptide to further confirm its identity. rdd.edu.iq
Table 1: Comparison of Fmoc and Boc SPPS Strategies
| Feature | Fmoc Chemistry | Boc Chemistry |
|---|---|---|
| Nα-Protecting Group | 9-Fluorenylmethyloxycarbonyl (Fmoc) | tert-Butyloxycarbonyl (Boc) |
| Deprotection Condition | Base-labile (e.g., piperidine) americanpeptidesociety.org | Acid-labile (e.g., TFA) americanpeptidesociety.org |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) iris-biotech.de | Acid-labile (e.g., Bzl) or requires strong acid (HF) for cleavage iris-biotech.de |
| Advantages | Milder deprotection conditions, suitable for automation. americanpeptidesociety.orgiris-biotech.de | Can be advantageous for sequences prone to racemization. americanpeptidesociety.org |
| Disadvantages | Basic conditions can cause side reactions in some sequences. | Harsher acidic conditions can degrade the peptide. americanpeptidesociety.org |
Table 2: Orthogonal Protecting Groups for Lysine Side Chain in Fmoc-SPPS
| Protecting Group | Deprotection Reagent | Reference |
|---|---|---|
| ivDde/Dde | 2% Hydrazine in DMF | sigmaaldrich.comscirp.org |
| Mtt/Mmt | 1% TFA in DCM | iris-biotech.de |
Table 3: Common Purification and Characterization Techniques
| Technique | Purpose | Reference |
|---|---|---|
| RP-HPLC | Purification and purity analysis | bachem.comnih.govhplc.eu |
| Mass Spectrometry (MS) | Molecular weight determination | nih.govresearchgate.netnih.gov |
| Tandem MS (MS/MS) | Sequence verification | nih.govcreative-proteomics.com |
| Amino Acid Analysis | Compositional analysis | rdd.edu.iq |
Table of Compounds
| Compound Name |
|---|
| LHRH, Lys(8)- |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| tert-Butyloxycarbonyl (Boc) |
| Piperidine |
| Dimethylformamide (DMF) |
| Trifluoroacetic acid (TFA) |
| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) |
| 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) |
| Hydrazine |
| Methyltrityl (Mtt) |
| Methoxytrityl (Mmt) |
| Dichloromethane (DCM) |
| N-hydroxysuccinimide (NHS) |
| Maleimide |
| Bromoacetic acid |
| Glutaric acid |
| Malonic acid |
| Polyethylene glycol (PEG) |
| Acetonitrile |
| tert-Butyl (tBu) |
| Trityl (Trt) |
| Benzyl (Bzl) |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant method for assessing the purity of synthetic peptides like LHRH, Lys(8)-. lcms.cz This technique separates the target peptide from impurities generated during synthesis, such as deletion sequences, incompletely deprotected peptides, or byproducts from side reactions.
The separation is based on the differential partitioning of the sample components between a nonpolar stationary phase (typically alkyl-silica based, such as C18 or C8) and a polar mobile phase. bio-conferences.orgnih.gov A gradient elution is commonly employed, where the concentration of an organic solvent (like acetonitrile) in the aqueous mobile phase is gradually increased. bio-conferences.org Trifluoroacetic acid (TFA) is a frequent mobile phase additive, serving as an ion-pairing agent to improve peak shape and resolution by protonating carboxyl groups and minimizing unwanted interactions with the column's silica (B1680970) matrix. lcms.cz
Peptide detection is most commonly achieved using ultraviolet (UV) absorbance, typically at wavelengths between 210 and 220 nm, where the peptide backbone absorbs light. nih.gov The purity of the LHRH, Lys(8)- is determined by integrating the area of its corresponding peak and expressing it as a percentage of the total area of all observed peaks in the chromatogram.
Table 1: Representative Analytical RP-HPLC Conditions for LHRH, Lys(8)- Analysis
| Parameter | Condition | Reference |
| Column | C18, 4.6 x 250 mm, 5 µm particle size | scirp.org |
| Mobile Phase A | 0.1% TFA in Water | scirp.org |
| Mobile Phase B | 0.1% TFA in 90% Acetonitrile / 10% Water | scirp.org |
| Gradient | 5% to 65% B over 30 minutes | bio-conferences.org |
| Flow Rate | 1.0 mL/min | mmv.org |
| Detection | UV at 220 nm | nih.gov |
| Column Temp. | 30 °C | nih.gov |
This table presents a typical set of conditions. Actual parameters may be optimized for specific instruments and impurity profiles.
Fractions collected from preparative HPLC runs are analyzed by analytical HPLC and mass spectrometry to confirm purity and identity before being combined and lyophilized. scirp.org
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for Structural Confirmation
While HPLC is excellent for assessing purity, it does not confirm the chemical identity of the peptide. For this, mass spectrometry and nuclear magnetic resonance spectroscopy are essential.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a powerful technique used to determine the molecular weight of peptides with high accuracy. scirp.orgscirp.org In this method, the peptide solution is sprayed into the mass spectrometer, creating charged droplets. As the solvent evaporates, charged peptide ions are released and guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
For LHRH, Lys(8)-, the experimentally measured molecular weight must match the theoretically calculated value to confirm its identity. ESI-MS is particularly useful as it can generate multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺), allowing for the analysis of large molecules on instruments with a limited m/z range. The presence of a peak corresponding to the correct molecular weight is a primary confirmation of a successful synthesis. phoenixbiotech.net For instance, conjugates of LHRH analogs are routinely analyzed by ESI-MS to confirm the successful attachment of molecules like curcumin (B1669340) or daunorubicin (B1662515), where the found mass corresponds to the calculated mass of the entire conjugate. nih.govnih.gov
Table 2: Illustrative Mass Spectrometry Data for LHRH, Lys(8)-
| Compound | Formula | Calculated Monoisotopic Mass (Da) | Observed [M+H]⁺ (m/z) |
| LHRH, Lys(8)- | C₅₉H₈₄N₁₆O₁₂ | 1212.64 | ~1213.65 |
Note: The observed mass-to-charge ratio ([M+H]⁺) will be slightly higher than the calculated monoisotopic mass due to protonation. The exact observed value can vary slightly based on instrument calibration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the three-dimensional structure and conformation of a peptide in solution. nih.gov While a complete structural elucidation is complex, one-dimensional (1D) and two-dimensional (2D) NMR experiments are used to confirm that the correct amino acid sequence has been assembled and to study its conformational tendencies.
Techniques like Total Correlation Spectroscopy (TOCSY) are used to identify the spin systems of individual amino acid residues, while Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close in space (typically < 5 Å), even if they are far apart in the primary sequence. researchgate.net These through-space interactions are critical for defining the peptide's secondary structure, such as the presence of β-turns, which are known to be important for the biological activity of LHRH and its analogs. nih.govnih.gov For example, NMR studies on cyclic LHRH antagonists containing a Lys⁸ residue have identified a propensity for a type II' β-turn involving residues 3-6 and additional structure around residues 7 and 8, which contributes to their high potency. nih.gov The comparison of chemical shifts to "random coil" values can also indicate regions of stable secondary structure. researchgate.net
Structure Activity Relationships Sar of Lhrh, Lys 8 Analogs and Substitutions
Positional Significance of Lys(8) in Ligand Binding and Receptor Activation
The amino acid at position 8 of the LHRH decapeptide plays a crucial role in determining its binding affinity and selectivity for different GnRH receptor subtypes. mdpi.com In mammalian LHRH (GnRH-I), this position is occupied by arginine (Arg8), which is considered critical for high-affinity binding to the mammalian pituitary GnRH receptor. mdpi.comoup.com Substitution of this Arg8 with a neutral amino acid leads to a significant decrease in binding potency. oup.com
The Lys(8) analog of LHRH, while demonstrating a lower affinity for the GnRH receptor compared to the native hormone, is still recognized as a low-affinity agonist. oup.com The conformational properties of [Lys8]-LHRH show a predominantly extended backbone, in contrast to the β-turn conformation that is more prevalent in the wild-type hormone and appears to be a key requirement for efficient receptor recognition. oup.com The presence of a basic amino acid at position 8, such as lysine (B10760008) or arginine, is generally required for high activity. oup.com
Systematic studies have shown that while substitutions of Arg8 with various other amino acids, including Gln, Ser, Tyr, Phe, Glu, His, Leu, Ile, and Trp, result in a substantial decline in LH-releasing activity, analogs with Lys at this position retain a good level of activity (10-20%). oup.com This indicates that while Arg8 is optimal for mammalian receptor binding, the basic side chain of lysine is also well-tolerated and allows for significant biological function. oup.com Interestingly, in some antagonist designs, Lys8 has been shown to be favored over Arg8 for potency. nih.gov
Impact of Lys(8) and Adjacent Residue Modifications (Positions 5-8) on Receptor Affinity and Efficacy
The central region of the LHRH peptide, encompassing residues 5 through 8, is a critical determinant of its biological activity. Modifications within this segment, including at position 8, can profoundly impact both receptor binding affinity and the efficacy of the resulting analog in activating the receptor.
The native GnRH-I sequence contains Tyr5-Gly6-Leu7-Arg8, which forms a predominant β-II' turn stabilized by intramolecular interactions, particularly involving the Arg8 side chain. mdpi.com The substitution of Arg8 with other residues, including Lys, alters this conformation and consequently affects biological activity. mdpi.com For instance, the replacement of Arg8 with a neutral amino acid results in an extended peptide conformation, leading to reduced biological activity. mdpi.com
Systematic replacement of residues 5-8 has provided valuable insights into their respective roles. In lamprey GnRH-III (lGnRH-III), which has a His5-Asp6-Trp7-Lys8 sequence, systematic replacement of these residues with alanine (B10760859) revealed that mutations at Asp6 or Trp7 led to a loss of antiproliferative effect, suggesting a crucial ionic interaction between these residues for maintaining the biologically active conformation. researchgate.net Conversely, the replacement of His5 with alanine resulted in an analog that could still bind to the receptor but lacked antiproliferative activity. researchgate.net Modifications at position 8 are generally better tolerated. researchgate.net
The interplay between residues in this region is complex. For example, while substituting Arg8 in mammalian GnRH with a neutral amino acid decreases binding potency, the simultaneous substitution of His at position 5 and Trp at position 7 can partially overcome this loss of activity. oup.com This highlights the cooperative nature of these residues in defining the peptide's interaction with the receptor.
In the context of antagonist design, modifications in the 5-8 region are also critical. For example, the translocation of a strongly basic amino acid from position 8 to position 7, in combination with a neutral amino acid at position 8 (e.g., Arg7-Leu8), has been explored as a strategy to create safer antagonists with reduced histamine (B1213489) release. acs.org Cyclization strategies involving this region, such as side-chain cyclization between positions 6 and 8, have also been investigated, although this often results in decreased gonadotropin-releasing activity. nih.gov
Table 1: Impact of Single Amino Acid Substitutions in GnRH-III (Positions 5-7) on Biological Activity
| Original Residue | Substitution | Effect on FSH/LH-releasing Activity | Effect on Anticancer Potency |
|---|---|---|---|
| His5 | Ala | Lower receptor affinity, no antiproliferative effect. researchgate.net | Decreased significantly. nih.gov |
| Asp6 | Ala | Complete loss of biological activity. researchgate.net | Decreased significantly. nih.gov |
| Trp7 | Ala | Complete loss of biological activity. researchgate.net | Decreased significantly. nih.gov |
This table is generated based on available research data and is for illustrative purposes.
Rational Design Principles for Modulating LHRH, Lys(8)- Agonist and Antagonist Activity
The rational design of LHRH analogs, whether agonists or antagonists, hinges on a detailed understanding of the structure-activity relationships of the native peptide. The goal is to modify the decapeptide structure to either enhance its agonistic properties (superagonists) or to convert it into a molecule that binds to the receptor without activating it (antagonists).
Agonist Design: A key principle in designing potent LHRH agonists involves stabilizing the β-turn conformation, which is crucial for receptor binding and activation. scirp.org This is often achieved by substituting the glycine (B1666218) at position 6 with a D-amino acid. scirp.orgfrontiersin.org This modification makes the peptide more resistant to enzymatic degradation and increases its binding affinity. mdpi.com For instance, the substitution of Gly6 with a D-amino acid can increase the binding affinity of Arg8-containing GnRH to the mammalian receptor by approximately 1000-fold. mdpi.com
While Arg8 is optimal for high-affinity binding to mammalian receptors, Lys8 is a viable substitute that maintains good activity. oup.com Therefore, in the design of agonists, particularly those intended for specific applications or as carriers for targeted drug delivery, [Lys8]-LHRH can be a suitable scaffold. The modification of other positions, such as the C-terminus, can also enhance stability and potency. scirp.org
Antagonist Design: The design of LHRH antagonists involves more extensive modifications, typically at positions 1, 2, 3, and 6. frontiersin.orgnih.gov The primary principle is to create a molecule that can bind to the GnRH receptor with high affinity but is incapable of inducing the conformational changes necessary for receptor activation. mdpi.com This is often achieved by replacing the N-terminal amino acids that are critical for activation. oup.com
The residue at position 8 also plays a role in antagonist design. While many potent antagonists feature Arg8, analogs with Lys8 have also been synthesized and shown to have high potency. nih.gov In some cases, Lys8 is even preferred over Arg8. nih.gov Furthermore, the strategic placement of basic residues can influence the properties of the antagonist. For example, moving a basic residue from position 8 to another position, such as 7, can reduce undesirable side effects like histamine release. acs.org Alkylation of Lys8 or Orn8 has also been a feature in the design of some antagonists. capes.gov.br
Conjugate Design for Targeted Therapy: A significant application of rational drug design involving LHRH analogs is the development of targeted cancer therapies. In this approach, cytotoxic agents are conjugated to an LHRH analog, which then acts as a targeting vector to deliver the drug specifically to cancer cells that overexpress GnRH receptors. mdpi.comresearchgate.net The choice of the LHRH analog and the site of conjugation are critical. The ε-amino group of a lysine residue, often at position 6 ([D-Lys6]-LHRH) or position 8 ([Lys8]-LHRH), provides a convenient and effective site for attaching a cytotoxic drug or an imaging agent. nih.govnih.gov The resulting conjugate must retain high binding affinity for the GnRH receptor. mdpi.comresearchgate.net For example, the sea lamprey isoform GnRH-III, which contains Lys8, has been used as a targeting moiety due to its strong antiproliferative effect on cancer cells and low gonadotropin-releasing activity in mammals. nih.gov
Effects of Side-Chain Modifications at Lys(8) on Peptide Properties and Biological Function
The side chain of the lysine residue at position 8 of LHRH analogs presents a versatile point for chemical modification to alter the peptide's properties and biological function. The primary amino group at the end of the lysine side chain is a reactive handle that can be used for various conjugations without disrupting the peptide backbone.
One of the most significant applications of side-chain modification at Lys(8) is in the development of targeted drug delivery systems. Cytotoxic drugs, such as doxorubicin (B1662922) and its analogs, have been successfully conjugated to the Lys(8) of GnRH-III. nih.gov These conjugates are designed to selectively bind to GnRH receptors that are often overexpressed on the surface of cancer cells, thereby delivering the cytotoxic payload directly to the tumor site and minimizing systemic toxicity. mdpi.comresearchgate.net The nature of the linker used for conjugation can also influence the properties of the resulting bioconjugate. nih.gov
Side-chain modifications at Lys(8) can also be used to create dimeric or multimeric LHRH analogs. The formation of such dimers, using the Lys(8) side chain as an attachment point, has been shown to be permissible in terms of maintaining the antiproliferative effects of GnRH-III, although it may lead to a decrease in its endocrine activity. researchgate.net
Furthermore, the side chain of Lys(8) can be modified to introduce labels for imaging or to attach other functional moieties. For example, alkylation of the Lys(8) side chain has been incorporated into the design of some LHRH antagonists. capes.gov.br The introduction of bulky or charged groups can influence the peptide's solubility, stability, and pharmacokinetic profile.
It is important to note that any modification to the Lys(8) side chain must be carefully considered to ensure that it does not sterically hinder the peptide's ability to bind to its receptor. The length and chemical nature of the attached moiety are critical factors. Studies have shown that with appropriate design, conjugation via the ε-amino function of Lys can be achieved without disrupting crucial binding interactions. oup.com
Table 2: Examples of LHRH, Lys(8)- Analogs and Their Modifications
| Analog | Modification at Lys(8) | Purpose/Effect | Reference |
|---|---|---|---|
| GnRH-III | Unmodified | Native variant with antiproliferative effects. beilstein-journals.org | beilstein-journals.org |
| [Lys8]-LHRH | Unmodified | Low-affinity agonist of the GnRH receptor. oup.com | oup.com |
| Daunorubicin-GnRH-III conjugate | Conjugation of daunorubicin (B1662515) via an oxime bond | Targeted chemotherapy for cancer. nih.gov | nih.gov |
This table provides examples and is not exhaustive.
Molecular Mechanisms of Lhrh, Lys 8 Interaction with Receptors
Characterization of LHRH Receptor Type I (LHRH-R-I) Binding Specificity for LHRH, Lys(8)-
The specificity of a ligand for its receptor is a critical determinant of its biological activity. For LHRH analogs, this is typically characterized by their binding affinity, which reflects the strength of the interaction between the ligand and the LHRH Receptor Type I (LHRH-R-I). High-affinity binding is crucial for therapeutic efficacy, particularly in targeted cancer therapies where LHRH-R-I is overexpressed on tumor cells. nih.govnih.gov
Research has demonstrated that LHRH-R-I is expressed in various cancers, including bladder, breast, prostate, and ovarian cancers, making it a valuable target. nih.govnih.gov The binding characteristics of LHRH analogs to these receptors are often evaluated using ligand competition assays. nih.gov In these assays, a radiolabeled LHRH analog is displaced by increasing concentrations of an unlabeled competitor, allowing for the determination of the competitor's binding affinity (expressed as the dissociation constant, Kd) and the concentration required to inhibit 50% of the specific binding (IC50).
Studies on human bladder cancer cell membranes have shown that LHRH agonists can bind to LHRH-R-I with high affinity, typically in the low nanomolar range. nih.gov For instance, the LHRH agonistic analog [D-Lys6]LHRH, which is structurally related to Lys(8)-LHRH and is frequently used as a carrier peptide for cytotoxic agents, effectively binds to these receptors. nih.gov The substitution of the glycine (B1666218) at position 6 with a D-amino acid, such as D-Lysine, is known to enhance the stability of the peptide. scirp.org While the native LHRH peptide contains an arginine at position 8 (Arg8) which is important for high-affinity binding to the mammalian receptor, analogs with substitutions at this position are also studied for their unique properties. oup.com It has been noted that Lys8-GnRH may act as a low-affinity agonist for the GnRH receptor, indicating that the specific amino acid at this position significantly influences receptor recognition. oup.com
The binding affinity of the agonist [D-Lys6]LHRH to LHRH receptors on membranes of human bladder cancer cells has been quantified, demonstrating specific, high-affinity interactions. nih.gov
| Ligand | Cell Line/Tissue | IC50 (nM) | Kd (nM) |
|---|---|---|---|
| [D-Lys6]LHRH | Human Bladder Cancer Membranes | 2.1 ± 0.5 | 0.85 ± 0.2 |
Data derived from studies on human bladder cancer cell membranes demonstrating the high-affinity binding of the LHRH agonist [D-Lys6]LHRH. nih.gov
Ligand-Receptor Binding Kinetics (Association and Dissociation Rate Constants)
Ligand-receptor binding kinetics describe the dynamics of the interaction over time, encompassing the rates at which the ligand binds to and dissociates from the receptor. wikipedia.org These kinetics are defined by two primary constants:
Association rate constant (k_on_): This measures the rate at which the ligand-receptor complex is formed.
Dissociation rate constant (k_off_): This measures the rate at which the ligand-receptor complex breaks apart.
The ratio of these two constants (k_off_/k_on_) determines the equilibrium dissociation constant (Kd), which is an inverse measure of binding affinity. elifesciences.org A low Kd value, indicative of high affinity, can result from a fast association rate, a slow dissociation rate, or a combination of both. nih.govelifesciences.org
Differential Signaling Pathways Mediated by LHRH, Lys(8)- at Extrapituitary Receptors
Upon binding of an LHRH agonist to the LHRH-R-I, the receptor undergoes a conformational change that activates intracellular signaling pathways. While the primary physiological actions of LHRH occur at the pituitary gland, the signaling mechanisms at extrapituitary receptors, such as those on cancer cells, can differ. nih.govnih.gov
In the pituitary gonadotrophs, the LHRH receptor is primarily coupled to a G-protein of the Gq/11 family. nih.gov This activation stimulates phospholipase C, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, mobilize intracellular calcium and activate protein kinase C (PKC), ultimately resulting in the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). nih.gov
However, in cancer cells, the signaling pathways can be distinct. nih.gov The binding of LHRH agonists and antagonists to receptors on castration-resistant prostate cancer (CRPC) cells can result in anti-tumor effects mediated through a Gαi-cAMP signaling pathway. nih.gov The Gαi protein is an inhibitory G protein that, when activated, typically leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels by inhibiting the enzyme adenylyl cyclase. This modulation of cAMP levels can influence downstream pathways related to cell proliferation and survival, contributing to the direct anti-proliferative and pro-apoptotic effects of LHRH analogs on tumor cells. nih.gov
Investigation of Receptor Internalization and Trafficking Induced by LHRH, Lys(8)- Ligands
Following agonist binding, the ligand-receptor complex undergoes a series of dynamic processes, including internalization and intracellular trafficking, which are crucial for regulating signal duration and receptor density on the cell surface. nih.gov
The initial step often involves the microaggregation of receptors on the plasma membrane. nih.gov Subsequently, the agonist-receptor complexes are internalized, a process where they are taken into the cell within endocytic vesicles. nih.gov This internalization is a key mechanism for signal desensitization and is directly related to the regulation of the LHRH receptor. nih.gov
The rate of internalization of the agonist-receptor complex is a primary determinant of the extent of receptor down-regulation, which is the reduction in the total number of receptors available on the cell surface. nih.gov Continuous exposure to an LHRH agonist leads to sustained internalization and degradation of receptors, rendering the cell less responsive to further stimulation. scirp.orgresearchgate.net This mechanism of desensitization and down-regulation is the basis for the therapeutic use of LHRH agonists to achieve chemical castration in hormone-sensitive cancers. scirp.orgcancernetwork.com
Once internalized, the fate of the receptor is determined by intracellular trafficking pathways. The vesicles containing the ligand-receptor complexes can be routed to lysosomes for degradation or sorted to recycling endosomes to be transported back to the cell surface. endocrine-abstracts.org The specific trafficking route can be ligand-dependent and can influence the long-term signaling output and cellular response to the LHRH analog. endocrine-abstracts.org
Biological Activities and Cellular Responses in Preclinical Research
In Vitro Studies on LHRH, Lys(8)- Effects in Cancer Cell Lines
A significant body of in vitro research has explored the effects of LHRH, Lys(8)-, often as a carrier for cytotoxic drugs, across a spectrum of cancer cell lines. The presence of high-affinity LHRH receptors on various cancer types, including approximately 52% of breast cancers, 80% of ovarian and endometrial cancers, and 86% of prostate cancers, forms the basis for this targeted approach. oup.com Studies have consistently demonstrated that the antiproliferative actions of these peptide hormones are not solely indirect (via suppression of sex steroids) but also involve direct effects mediated by these tumoral receptors. oup.comnih.gov
The direct antiproliferative effects of LHRH analogs have been observed in a dose- and time-dependent manner in various cancer cell lines. frontiersin.org When conjugated with cytotoxic agents like doxorubicin (B1662922), as in the compound AN-152 ([D-Lys6]LHRH-doxorubicin), the resulting molecule often shows enhanced efficacy compared to the cytotoxic agent alone, particularly in receptor-positive cells. nih.gov
For instance, in studies involving LHRH receptor-positive ovarian (EFO-21, EFO-27) and endometrial (HEC-1A, Ishikawa) cancer cell lines, the cytotoxic analog AN-152 was more effective at inhibiting cell proliferation than doxorubicin alone in three of the four lines. nih.gov This enhanced effect was shown to be receptor-mediated, as it could be diminished by blocking the LHRH receptors with an excess of another LHRH agonist, [D-Trp6]LHRH. nih.gov Conversely, in LHRH receptor-negative cell lines like SKOV-3 (ovarian) and MFE-296 (endometrial), AN-152 was less active than doxorubicin. nih.gov
Similar findings were reported for the human castration-resistant prostate cancer cell line DU-145, which expresses LHRH receptors. The cytotoxic analog AEZS-108 (another name for AN-152) significantly inhibited cell proliferation by 61.2%. oncotarget.com The growth of uveal melanoma cells (OCM3) was also significantly inhibited by AEZS-108. oncotarget.com In another study, a hormonotoxin created by combining dermaseptin-B2 with d-Lys6-LHRH demonstrated a significant, dose-dependent antiproliferative effect on the PC3 prostate cancer cell line. mdpi.com
Table 1: Antiproliferative Effects of LHRH, Lys(8)- Conjugates on Various Cancer Cell Lines
| Cancer Type | Cell Line | Compound | Observed Effect | Citation |
|---|---|---|---|---|
| Ovarian Cancer | EFO-21 | AN-152 | More effective than doxorubicin | nih.gov |
| Endometrial Cancer | HEC-1A, Ishikawa | AN-152 | More effective than doxorubicin | nih.gov |
| Prostate Cancer | DU-145 | AEZS-108 | 61.2% inhibition of proliferation | oncotarget.com |
| Prostate Cancer | PC3 | H-B2 | Dose-dependent reduction in cell viability | mdpi.com |
| Melanoma (Uveal) | OCM3 | AEZS-108 | Significant inhibition of proliferation | oncotarget.com |
| Melanoma | MDA-MB-435S | EP-100 | Cytotoxicity decreased by LHRH analog competition | a28therapeutics.com |
The mode of cell death induced by LHRH, Lys(8)- conjugates appears to vary depending on the conjugate and the cell type.
In castration-resistant prostate cancer cells (DU-145), the cytotoxic analog AEZS-108 was found to significantly increase apoptotic cell death by 46%, as measured by Annexin-V binding. oncotarget.com Interestingly, this study also noted a nearly 8-fold increase in autophagy, a cellular self-degradation process, in response to AEZS-108 treatment. oncotarget.com
In contrast, a different mechanism was observed with EP-100, a targeted cytolytic peptide conjugate. Studies showed that EP-100 kills LHRH receptor-positive cancer cells through rapid membrane disruption, leading to necrosis within hours. a28therapeutics.com Another study using a hormonotoxin composed of dermaseptin-B2 and d-Lys6-LHRH on PC3 prostate cancer cells indicated that the conjugate induces cell death via an apoptotic mechanism, which differs from the necrotic cell death observed for dermaseptin-B2 alone. mdpi.com This shift in the cell death pathway may contribute to the lower toxicity of the hormonotoxin. mdpi.com
It is noteworthy that some research suggests that LHRH analogs, including native LHRH and the agonist Triptorelin, can have anti-apoptotic effects under certain conditions. For example, in LHRH-receptor-positive endometrial and ovarian cancer cell lines, pretreatment with LHRH analogs significantly reduced apoptosis induced by the chemotherapeutic agent doxorubicin and by UV light. nih.gov However, this protective effect was not observed against apoptosis mediated through the CD95 (Fas) death receptor pathway. nih.gov This suggests that the antiproliferative effects of GnRH analogs on cancer cells may not primarily be due to induced apoptosis but rather through other pathways like counteracting growth-factor receptor signaling. frontiersin.org
The interaction of LHRH, Lys(8)- conjugates with cancer cells can lead to significant changes in gene and protein expression profiles, influencing pathways related to tumor progression, angiogenesis, and metastasis.
In uveal melanoma cells, the LHRH analog AEZS-108 was found to alter the expression of genes involved in angiogenesis and the development of metastasis. oncotarget.com This is particularly relevant as angiogenesis plays a pivotal role in the progression of this cancer type. oncotarget.com
Hypoxia-inducible factor 1-alpha (HIF1A) is a key transcription factor that is overexpressed in many solid tumors and promotes tumor growth and metastasis, partly by initiating angiogenesis. wikipedia.org While direct studies linking LHRH, Lys(8)- to MASPIN expression were not prominent in the search results, the modulation of broad gene expression profiles, including those related to metastasis, is a key area of investigation. oncotarget.com The expression of HIF1A itself is associated with tumor progression and metastasis in various cancers, including gastric and breast cancer. wikipedia.orgnih.gov The ability of targeted therapies to influence such critical pathways underscores their potential therapeutic value.
Preclinical Applications of Lhrh, Lys 8 in Targeted Research Modalities
LHRH, Lys(8)- as a Targeting Moiety for Drug Delivery Systems in Animal Models
The conjugation of LHRH, Lys(8)- to various drug delivery platforms has been extensively investigated in preclinical settings to enhance the targeted delivery of anticancer agents. These systems aim to increase the concentration of the therapeutic payload at the tumor site, thereby improving efficacy and reducing systemic toxicity. nih.govresearchgate.net
Researchers have successfully conjugated LHRH, Lys(8)- and its derivatives to a range of nanocarriers, including nanoparticles, micelles, and liposomes, to facilitate targeted drug delivery in animal models. researchgate.netnih.govresearchgate.net
Nanoparticles: LHRH peptide-conjugated nanoparticles have shown promise in delivering chemotherapeutic agents like cisplatin (B142131) and docetaxel (B913). For instance, LHRH-conjugated dextran (B179266) nanoparticles loaded with cisplatin demonstrated enhanced accumulation in MCF-7 breast cancer xenografts in mice compared to non-targeted nanoparticles. researchgate.net This targeted approach led to improved tumor suppression. researchgate.net Similarly, LHRH-conjugated poly(lactic-co-glycolic acid) (PLGA) nanoparticles have been used to deliver drugs to ovarian and lung cancer models. nih.govaacrjournals.org In a lung cancer xenograft model, a deslorelin (B1574756) (an LHRH agonist) conjugate of docetaxel showed enhanced in vivo efficacy. aacrjournals.org
Micelles: Micellar systems have also been employed for the targeted delivery of anticancer drugs using LHRH, Lys(8)-. LHRH-decorated micelles have been shown to be more efficiently internalized by cancer cells overexpressing the LHRH receptor. researchgate.netnih.gov For example, LHRH-targeted, redox-responsive crosslinked micelles loaded with paclitaxel (B517696) exhibited enhanced uptake and cytotoxicity in triple-negative breast cancer cells. nih.gov In animal models of breast cancer, these targeted micelles demonstrated improved tumor accumulation and penetration. nih.govescholarship.org
Liposomes: Liposomes, which are vesicular structures composed of a lipid bilayer, can be functionalized with LHRH, Lys(8)- to target cancer cells. These targeted liposomes can encapsulate hydrophilic or lipophilic drugs, protecting them from degradation and controlling their release. Studies have shown that LHRH-conjugated liposomes can enhance the delivery of drugs to cancer cells expressing the LHRH receptor. dovepress.complos.org
Table 1: Preclinical Studies of LHRH, Lys(8)- Conjugated Nanocarriers
| Nanocarrier | Drug/Payload | Cancer Model | Key Findings in Animal Models |
|---|---|---|---|
| Dextran Nanoparticles | Cisplatin | MCF-7 Breast Cancer Xenografts | Enhanced tumor accumulation and suppression compared to non-targeted nanoparticles. researchgate.net |
| PLGA Nanoparticles | Camptosar | A2780/DDP Ovarian Cancer Xenografts | Ultrasound-mediated delivery of LHRH-a/camptosar/PLGA nanoparticles strongly inhibited tumor growth. nih.gov |
| Redox-Responsive Micelles | Paclitaxel | Triple-Negative Breast Cancer Xenografts (CDX, PDX), Transgenic Mammary Carcinoma | Promoted accumulation and internalization in breast cancer tissue, improving anti-tumor efficacy. nih.govescholarship.org |
| Liposomes | Doxorubicin (B1662922) | Non-Small Cell Lung Cancer (syngeneic, metastatic, orthotopic models) | Peptide-mediated liposomes enhanced drug delivery, therapeutic efficacy, and survival rate. plos.org |
Development of Targeted Toxins and Peptidomimetics
The targeting capabilities of LHRH, Lys(8)- have been harnessed to deliver potent toxins and peptidomimetics directly to cancer cells, minimizing damage to healthy tissues. nih.govbioscientifica.com
Targeted Toxins: Cytotoxic agents, when directly conjugated to LHRH, Lys(8)- or its analogs, can be selectively delivered to tumor cells. A well-studied example is AEZS-108 (zoptarelin doxorubicin acetate), a conjugate of [D-Lys6]-LHRH and doxorubicin. oncotarget.comnih.gov Preclinical studies have demonstrated the efficacy of AEZS-108 in various LHRH receptor-positive cancer models, including ovarian, prostate, and bladder cancers. nih.govoncotarget.com The targeted delivery of doxorubicin via the LHRH receptor leads to increased drug concentration within the tumor cells and enhanced antitumor activity. oncotarget.com
Peptidomimetics: LHRH, Lys(8)- can also be conjugated to lytic peptides, which are short, amphipathic peptides capable of disrupting cell membranes. These conjugates have shown potent and selective killing of cancer cells that express the LHRH receptor. For instance, conjugates of lytic peptides and LHRH have been effective in destroying human breast and prostate cancer xenografts in animal models. nih.gov
Table 2: Examples of LHRH, Lys(8)- Targeted Toxins and Peptidomimetics in Preclinical Research
| Conjugate | Type of Payload | Cancer Model | Key Preclinical Findings |
|---|---|---|---|
| AEZS-108 (Zoptarelin doxorubicin acetate) | Cytotoxic Drug (Doxorubicin) | Ovarian, Prostate, Bladder, Uveal Melanoma | Inhibits growth of LHRH receptor-positive cancers in xenograft models. nih.govoncotarget.com |
| [D-Lys6]-LHRH-Curcumin | Natural Compound (Curcumin) | Pancreatic Cancer Xenografts | Prevented the growth of MIAPaCa-2 cancer cell xenografts in athymic mice. nih.gov |
| LHRH-Lytic Peptide Conjugates | Membrane-Disrupting Peptide | Breast and Prostate Cancer Xenografts | Effective in destroying human breast and prostate cancer xenografts. nih.gov |
| Gemcitabine-[D-Lys6]-LHRH | Cytotoxic Drug (Gemcitabine) | Prostate Cancer | Showed cytotoxicity on prostate cancer cells and tumor growth inhibition. nih.gov |
Design and Evaluation of LHRH, Lys(8)- Conjugates for Diagnostic Imaging in Preclinical Models
In addition to therapeutic applications, LHRH, Lys(8)- conjugates are valuable tools for the diagnostic imaging of LHRH receptor-positive tumors in preclinical models. By attaching imaging agents such as radioisotopes or fluorescent dyes to LHRH, Lys(8)-, researchers can visualize the location and extent of tumors. acs.orgbioscientifica.com
Radionuclides for single-photon emission computed tomography (SPECT) and positron emission tomography (PET) have been chelated and conjugated to LHRH analogs. For example, a conjugate of [D-Lys6]-LHRH with 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) was used for targeting 111In to breast and prostate cancer tissues, enabling efficient visualization of cancer lesions by SPECT. nih.gov Another study developed a 99mTc-labeled LHRH analog that showed appreciable tumor uptake and a high tumor-to-muscle ratio in mice bearing 4T1 breast cancer tumors. researchgate.net
Near-infrared (NIR) dyes have also been conjugated to LHRH ligands for optical imaging. These conjugates have demonstrated receptor-mediated uptake in tumor tissue in mouse xenograft models of breast, ovarian, and endometrial cancer. oncotarget.com The use of NIR dyes offers the advantage of deeper tissue penetration, which could be beneficial for fluorescence-guided surgery. oncotarget.com Furthermore, LHRH-targeted inorganic nanoparticles, such as manganese oxide nanoparticles, have been investigated as contrast agents for magnetic resonance imaging (MRI), showing specific accumulation in lung, ovarian, and melanoma tumors. nih.gov
In Vivo Efficacy and Biodistribution Studies of LHRH, Lys(8)- Conjugates in Animal Xenograft Models
A critical aspect of preclinical research is the evaluation of the in vivo efficacy and biodistribution of LHRH, Lys(8)- conjugates in animal xenograft models. These studies provide essential information on the therapeutic potential and organ distribution of the targeted agents. acs.orgnih.govoncotarget.com
Numerous studies have demonstrated the enhanced in vivo efficacy of LHRH, Lys(8)- targeted therapies. For example, in a mouse model of pancreatic cancer, intravenous injections of a [D-Lys6]-LHRH-curcumin conjugate significantly reduced tumor volume and weight compared to control groups. nih.gov Similarly, LHRH-targeted nanoparticles carrying cisplatin showed enhanced tumor suppression in mice with MCF-7 tumor xenografts. researchgate.net
Biodistribution studies are crucial for understanding the targeting efficiency and potential off-target effects of these conjugates. In general, LHRH, Lys(8)- conjugates exhibit preferential accumulation in LHRH receptor-positive tumors. For instance, biodistribution analysis of an LHRH-PEG-CPT (camptothecin) conjugate revealed predominant accumulation in the ovaries (which endogenously express LHRH receptors) of healthy mice and in the cancer tissues of mice with human ovarian carcinoma xenografts. nih.gov In another study, SPECT/CT imaging of a 99mTc-labeled LHRH analog in tumor-bearing mice confirmed the biodistribution results, showing a high tumor-to-non-tumor ratio. researchgate.net These studies consistently show that targeting the LHRH receptor leads to a higher concentration of the therapeutic or diagnostic agent at the tumor site. nih.govresearchgate.net
Computational and Theoretical Studies on Lhrh, Lys 8
Molecular Modeling and Dynamics Simulations of LHRH, Lys(8)- Conformations
Molecular dynamics (MD) simulations and conformational analysis are powerful computational tools to explore the three-dimensional structure and dynamic behavior of peptides like LHRH, Lys(8)-. These methods have revealed that the conformational landscape of LHRH analogs is critical for their biological function.
Early conformational energy calculations on LHRH analogs highlighted that low-energy conformers often possess a specific directional change in the cis-peptide bond of the pyroglutamate (B8496135) ring. uct.ac.za More specific to the position 8 substitution, studies have shown that Lys(8)-GnRH, a low-affinity agonist for the GnRH receptor, predominantly adopts an extended backbone conformation. nih.gov This contrasts with high-affinity agonists, which favor a β-turn conformation, bringing the N- and C-termini into proximity. nih.govutah.edu The adoption of a significant population of β-type turn structures appears to be a key requirement for effective hormone-receptor recognition. nih.gov
In the context of antagonists, molecular dynamics simulations have been performed on cyclic LHRH analogs containing Lys at position 8. For instance, a 50-picosecond MD simulation of a cyclic LHRH antagonist, where cyclization occurs between the side chains of Glu5 and Lys8, revealed a near beta-sheet type of conformation. nih.gov This structure is characterized by a reversal in the peptide chain brought about by a D-Trp3-Ser4-Glu5-D-Arg6 beta-turn, with the N- and C-terminal ends interacting through a network of hydrogen bonds. nih.gov Similarly, conformational analysis of a potent dicyclic GnRH antagonist incorporating a Lys8 residue identified a "beta-hairpin-like" structure in the 5-8 region, featuring a Type II' beta-turn around residues D-Arg6-Leu7. oup.com These constrained conformations are thought to mimic the receptor-bound state of the hormone. oup.com
The dynamic nature of these conformations can be characterized by several parameters, although specific quantitative data for LHRH, Lys(8)- is not extensively published. Key metrics in such simulations include:
Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the peptide's backbone atoms from a reference structure over time, indicating the stability of the conformation. A stable conformation will exhibit low RMSD fluctuations. igem.wiki
Root Mean Square Fluctuation (RMSF): RMSF quantifies the fluctuation of individual residues around their average position, highlighting flexible regions of the peptide. igem.wiki
Dihedral Angle Distribution: Analysis of the phi (φ) and psi (ψ) backbone dihedral angles for each residue helps to identify and characterize secondary structure elements like β-turns and extended strands. utah.edu
| Simulation Parameter | Description | Expected Findings for LHRH, Lys(8)- |
| Predominant Conformation | The most frequently observed three-dimensional structure during the simulation. | Primarily an extended backbone conformation in solution. nih.gov |
| Root Mean Square Deviation (RMSD) | A measure of the average change in atomic positions, indicating structural stability. | Higher fluctuations may be observed compared to more rigid, cyclic analogs, reflecting its flexibility in an unbound state. |
| Root Mean Square Fluctuation (RMSF) | Indicates the flexibility of individual amino acid residues. | The central and terminal regions of the peptide are expected to show higher flexibility. |
| Key Dihedral Angles (φ, ψ) | Determine the local backbone conformation and secondary structure. | Distributions would likely correspond to an extended strand conformation for a significant portion of the simulation time. |
Ligand-Receptor Docking Studies and Interaction Prediction
Molecular docking simulations are employed to predict the binding mode and affinity of a ligand, such as LHRH, Lys(8)-, to its receptor, the Gonadotropin-Releasing Hormone Receptor (GnRH-R). These studies are crucial for understanding the molecular basis of agonist and antagonist activity.
The residue at position 8 of LHRH is a critical determinant for high-affinity binding to the mammalian GnRH receptor. oup.com The native Arg8 is thought to form an ionic interaction with an acidic residue in the third extracellular loop (ECL3) of the receptor, specifically Asp302 in the human GnRH-R. nih.govnih.gov This interaction is believed to help induce or stabilize the bioactive β-II' turn conformation of the ligand. nih.gov When Arg8 is replaced by Lys8, which also has a positively charged side chain but with different geometry and basicity, the binding affinity is generally reduced, classifying Lys(8)-GnRH as a low-affinity agonist. nih.gov
Docking studies of GnRH I (with Arg8) to a model of the human GnRH receptor have shown interactions between Arg8 and Asp302. nih.govnih.gov In contrast, docking of GnRH II, which has Tyr8, suggests that this residue does not interact with Asp302 but rather faces towards ECL2. nih.govnih.gov While specific docking studies detailing the precise interactions of LHRH, Lys(8)- are not extensively detailed in publicly available literature, it is hypothesized that the Lys8 side chain would also orient towards the negatively charged pocket created by acidic residues in the receptor's extracellular loops.
Another key interaction site on the GnRH receptor is Lys121, located in the third transmembrane domain (TM3). mdanalysis.org This residue has been implicated in agonist binding and receptor activation. mdanalysis.org Docking models suggest that the His2 residue of GnRH interacts with Lys121 and Asp98 in the receptor. nih.gov
The predicted interactions from docking studies can be summarized in terms of binding energy and specific molecular contacts.
| Interacting Moiety (LHRH, Lys(8)-) | Potential Interacting Receptor Residue (GnRH-R) | Type of Interaction | Significance |
| Lysine (B10760008) at position 8 (Lys8) | Aspartic Acid at position 302 (Asp302) in ECL3 | Ionic Interaction, Hydrogen Bond | Crucial for ligand binding and selectivity; contributes to stabilizing the receptor-bound conformation. nih.govnih.gov |
| Histidine at position 2 (His2) | Lysine at position 121 (Lys121) in TM3 / Aspartic Acid at position 98 (Asp98) in TM2 | Ionic Interaction, Hydrogen Bond | Important for receptor activation. nih.gov |
| pGlu at position 1 (pGlu1) | Asparagine at position 212 (Asn212) in TM5 | Hydrogen Bond | Contributes to the binding of the N-terminus. nih.gov |
| Pro9-Gly10-NH2 (C-terminus) | Asparagine at position 102 (Asn102) in ECL1 | Hydrogen Bond | Anchors the C-terminus of the peptide. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Analysis of Lys(8) Modifications
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. utah.edu For LHRH analogs, QSAR studies can help to identify the key physicochemical properties of amino acid residues, such as those at position 8, that govern their potency and efficacy.
While comprehensive 3D-QSAR studies specifically focused on a series of LHRH, Lys(8)- analogs are not widely published, structure-activity relationship (SAR) studies provide valuable qualitative and semi-quantitative data. These studies have shown that modifications at position 8 are well-tolerated in some contexts, particularly for the antiproliferative effects of GnRH-III (which contains Lys8) analogs in cancer cells. igem.wiki However, for pituitary receptor binding and gonadotropin release, the substitution of Arg8 with Lys8 generally leads to a decrease in potency. nih.gov
SAR studies on LHRH antagonists have compared the antiovulatory activity of analogs containing Lys8 versus Arg8. nih.gov The results indicate a high degree of specificity, where in some molecular contexts Lys8 is favored for potency, while in others Arg8 is superior or there is no significant difference. nih.gov For example, the antagonist [N-Ac-D-2-Nal1,D-pClPhe2,D-3-Pal3,Ser4,Tyr5,D-Arg6,Leu7,Lys8, Pro9,D-Ala10]-NH2 showed high antiovulatory activity in rats. nih.gov
A QSAR model for LHRH analogs would typically involve calculating a set of molecular descriptors for each analog and then using statistical methods to derive an equation that relates these descriptors to a measure of biological activity (e.g., IC50 for receptor binding or ED50 for an in vivo effect). The descriptors used in such models can be categorized as follows:
Steric Descriptors: Related to the size and shape of the substituent (e.g., molecular volume, surface area).
Electronic Descriptors: Describe the electronic properties of the molecule (e.g., partial atomic charges, dipole moment, HOMO/LUMO energies).
Hydrophobic Descriptors: Quantify the lipophilicity of the molecule (e.g., logP).
Topological Descriptors: Numerical representations of the molecular structure and branching.
A hypothetical QSAR equation might take the form: log(1/Activity) = c0 + c1(Steric Descriptor) + c2(Electronic Descriptor) + c3*(Hydrophobic Descriptor)
| LHRH Analog Modification | Key Physicochemical Descriptors | Observed Impact on Biological Activity (Antiovulatory) |
| [...Lys8...] | Positive charge, specific side-chain length and flexibility. | Can be potent, but activity is highly dependent on other residues in the sequence. nih.gov |
| [...Arg8...] | Higher basicity and different charge distribution compared to Lys. | Often considered optimal for high-affinity binding to the mammalian pituitary receptor. oup.com |
| [...Orn8...] | Shorter side chain than Lys, still positively charged. | Often results in reduced activity compared to Arg8 or Lys8 analogs. |
| [...Cit8...] | Neutral, polar side chain capable of hydrogen bonding. | Generally leads to a significant loss of binding affinity and biological activity. |
Advanced Analytical and Biophysical Techniques for Lhrh, Lys 8 Research
Radioligand Binding Assays for Receptor Affinity Determination
Radioligand binding assays are a cornerstone for quantifying the affinity of a ligand, such as an LHRH, Lys(8)- analogue, for its receptor. giffordbioscience.comresearchgate.net These assays are considered the gold standard due to their sensitivity and robustness. giffordbioscience.com The fundamental principle involves incubating a radiolabeled ligand with a preparation of receptors, which can be in the form of cell membranes or intact cells. researchgate.netsci-hub.se By measuring the amount of radioactivity bound to the receptors, researchers can determine key parameters of the ligand-receptor interaction.
There are three main types of radioligand binding assays: saturation, competitive, and kinetic assays. giffordbioscience.com
Saturation Assays: These experiments involve incubating a constant amount of receptor with increasing concentrations of a radioligand. This allows for the determination of the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand, which is a measure of its affinity. A lower Kd value signifies a higher binding affinity. revvity.com
Competitive (or Inhibition) Assays: These are used to determine the affinity of an unlabeled compound (the "competitor"), such as a Lys(8)-LHRH derivative, by measuring its ability to displace a radiolabeled ligand from the receptor. The results are typically expressed as an IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) or a Ki value (the inhibition constant), which provides a measure of the competitor's receptor affinity. giffordbioscience.comuwec.edu
Kinetic Assays: These measure the rates at which a radioligand associates with and dissociates from its receptor, providing further insight into the binding interaction. giffordbioscience.com
In the context of LHRH, Lys(8)- research, these assays have been pivotal. For example, studies have used radiolabeled LHRH agonists to determine the binding characteristics of various analogues. Research on dicyclic GnRH antagonists, including a [DAsp3, Lys8] bridged analogue, utilized competitive binding assays to determine their affinity for the rat GnRH receptor, reporting Ki values. salk.edu Another study investigating GnRH-I and GnRH-II analogues found that introducing a positively charged D-residue like D-Lys at position 6 interfered with ligand binding in GnRH-I analogues but not in GnRH-II-like analogues. nih.gov Furthermore, some research has shown that while certain LHRH analogues like [Tyr(3)-Leu(5)-Glu(6)-Trp(7)-Lys(8)]-GnRH (lamprey LHRH) did not displace radiolabeled agonist binding in rat pituitary or brain, other Lys(6) derivatives did. nih.gov The affinity of Lys(8)-GnRH itself has been characterized as being low. oup.com
Table 1: Receptor Binding Affinities of Selected LHRH Analogues
| Compound | Receptor | Assay Type | Affinity (Ki) | Source |
|---|---|---|---|---|
| cyclo(3-8)[Ac-DNal1,DCpa2,DAsp3,Arg5,DNal6,Lys8,DAla10]GnRH | rat GnRH Receptor (rGnRHR) | Competitive Binding | 2.3 nM | salk.edu |
| cyclo(3-8)[Ac-DNal1,DCpa2,DAsp3,Arg5,DNal6,Dbu8,DAla10]GnRH | rGnRHR | Competitive Binding | 13 nM | salk.edu |
| cyclo(3-8)[Ac-DNal1,DCpa2,DAsp3,Arg5,DNal6,Orn8,DAla10]GnRH | rGnRHR | Competitive Binding | 14 nM | salk.edu |
| His5D-Lys6Trp7Tyr8-GnRH-I | GnRH Receptor | Competitive Binding | Similar to D-Trp6 GnRH-I | nih.gov |
Cell-Based Assays for Receptor Expression and Internalization
To understand the biological effects of LHRH, Lys(8)- and its conjugates, it is essential to study the expression of its target, the LHRH receptor (also known as the GnRH receptor), and the process of internalization, where the receptor-ligand complex is taken into the cell. Several powerful cell-based assays are employed for this purpose.
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR): This technique is used to detect and quantify the messenger RNA (mRNA) transcripts of the LHRH receptor within cells. dovepress.comoncotarget.com By measuring the amount of specific mRNA, researchers can infer the level of gene expression for the receptor. Studies have used RT-qPCR to confirm the expression of LHRH receptor mRNA in various cancer cell lines, providing a basis for targeted therapies using LHRH analogues. oncotarget.comaacrjournals.orgacs.orgnih.gov For instance, LHRH receptor mRNA has been detected in human uveal melanoma cell lines and renal cell carcinoma cell lines, supporting their potential as targets for cytotoxic LHRH analogues. dovepress.comaacrjournals.org
Immunocytochemistry (ICC): ICC is a technique that uses antibodies to visualize the location of specific proteins, such as the LHRH receptor, within cells. biotium.com Fluorescently labeled antibodies bind to the receptor, allowing researchers to observe its distribution, for example, on the plasma membrane or within intracellular compartments, using microscopy. biotium.com This method has been used to confirm the presence and localization of LHRH receptors on the surface of various cancer cells, including prostate, breast, and uveal melanoma cells. oncotarget.comaacrjournals.orgaacrjournals.org It can also be used to track the internalization of the receptor upon binding to a ligand like a Lys(8)-LHRH conjugate.
Flow Cytometry: This is a high-throughput technique used to analyze the physical and chemical characteristics of a large population of cells. nih.govthermofisher.com For receptor studies, cells are typically incubated with a fluorescently labeled ligand (e.g., a FITC-conjugated Lys(8)-LHRH analogue). nih.gov The cells are then passed one by one through a laser beam, and the fluorescence of each cell is measured. This allows for the quantification of ligand binding and internalization across thousands of cells. nih.gov Studies have utilized flow cytometry to quantify the cellular uptake of fluorescently labeled GnRH analogues, revealing differences in uptake efficiency among various cell types which correlated with their LHRH receptor levels. nih.govmdpi.com
Together, these techniques provide a comprehensive picture of receptor expression and dynamics. For example, a study on uveal melanoma cells used RT-qPCR to show mRNA expression, Western blot (another antibody-based technique) to confirm protein presence, and immunocytochemistry to visualize receptor location. dovepress.com Another study on renal cell carcinoma combined immunohistochemistry on tumor specimens with RT-qPCR and Western blotting on cell lines to establish the expression of LHRH receptors. aacrjournals.org
Biophysical Characterization of Conjugates
When LHRH, Lys(8)- is incorporated into larger structures, such as nanoparticles or dendrimers for targeted drug delivery, it is crucial to characterize the physical properties of these conjugates.
Dynamic Light Scattering (DLS): DLS is a primary technique used to determine the size distribution of particles in a suspension or emulsion. microtrac.comusp.orgnist.gov It works by illuminating the particles with a laser and analyzing the fluctuations in the scattered light, which are caused by the random Brownian motion of the particles. microtrac.comusp.org Smaller particles move more rapidly, causing faster fluctuations in the scattered light, while larger particles move more slowly. microtrac.com The Stokes-Einstein equation is then used to relate the measured diffusion coefficient to the hydrodynamic diameter of the particles. usp.org
DLS is widely used to characterize the size of nanoparticles and other drug delivery systems. nih.gov For LHRH, Lys(8)- research, DLS is essential for ensuring the quality and consistency of nanoparticle formulations. For example, research on LHRH-functionalized mini-dendrimers used DLS to measure the particle sizes of their synthesized constructs. scirp.orgscirp.org Similarly, studies developing LHRH-targeted micelles for drug delivery have employed DLS to measure the particle size distribution of the final formulation. researchgate.net The size of these particles is a critical parameter that can influence their stability, biodistribution, and cellular uptake.
Table 2: Particle Size of LHRH, Lys(8)- Containing Conjugates Determined by DLS
| Conjugate Description | Mean Particle Size (nm) | Source |
|---|---|---|
| LHRH-functionalized mini-dendrimer (conjugated at C-terminus) | 155 | scirp.orgscirp.org |
| LHRH-functionalized mini-dendrimer (conjugated at D-amino acid in position 6) | 115 | scirp.orgscirp.org |
| LEV@ZIF-8 composite nanoparticles | 120 ± 3.1 | researchgate.net |
| PTX-loaded LHRH-DCMs | Data in publication figure | researchgate.net |
Future Research Directions and Emerging Paradigms for Lhrh, Lys 8 Compounds
Elucidation of Comprehensive Receptor Signaling Networks for Lys(8)-Modified LHRH
The signaling pathways initiated by LHRH analogs are pivotal to their biological effects. While the native LHRH predominantly signals through the Gαq/11-protein-coupled receptor pathway in pituitary gonadotropes to stimulate luteinizing hormone (LH) and follicle-stimulating hormone (FSH) release, Lys(8)-LHRH variants exhibit a divergent signaling profile. oup.commdpi.com The lamprey GnRH-III isoform, which contains a lysine (B10760008) at position 8, demonstrates very low gonadotropin-releasing activity in mammals. mdpi.com However, it effectively binds to LHRH receptors on various cancer cells, where it triggers direct antiproliferative effects. mdpi.commdpi.com
This functional dichotomy is attributed to different signaling cascades. In cancer cells, the LHRH receptor appears to couple primarily to the Gαi protein, leading to an inhibition of the cAMP pathway, activation of tyrosine phosphatases, and subsequent downregulation of growth factor signaling pathways like MAPK and PI3K/AKT. mdpi.com In contrast, the pituitary response relies on the Gαq/11/PLC/PKC pathway. oup.commdpi.com
The conformational properties of the Lys(8)-LHRH analog contribute to this altered signaling. Unlike the native hormone which favors a β-turn conformation, the Lys(8) analog predominantly adopts an extended backbone structure. oup.com This structural difference likely influences how the ligand interacts with the receptor, leading to the recruitment of different intracellular signaling partners.
Future research will focus on creating a comprehensive map of these signaling networks. Key areas of investigation include:
Identifying the full spectrum of G-proteins and accessory proteins (e.g., β-arrestins) that interact with the LHRH receptor upon binding of Lys(8)-variants.
Characterizing the spatiotemporal dynamics of receptor activation and downstream signaling events.
Investigating potential "crosstalk" between the Gαi-mediated pathway and other signaling cascades within the cancer cell.
Understanding why the signaling outcome is tissue-specific, being primarily antiproliferative in tumors but having minimal endocrine effects at the pituitary level. mdpi.comresearchgate.net
A deeper understanding of these networks is crucial for designing more potent and selective Lys(8)-LHRH-based therapeutics.
Development of Orthogonal Chemistry for Multipoint Conjugation on LHRH, Lys(8)- Scaffolds
The lysine residue at position 8 in GnRH-III provides a prime site for chemical modification and conjugation. mdpi.comresearchgate.net Its side chain contains a reactive primary amine, making it a suitable handle for attaching various molecular payloads, such as cytotoxic drugs, imaging agents, and photosensitizers. mdpi.comnih.gov This has established GnRH-III as a valuable "homing device" for targeted therapies. mdpi.comresearchgate.net
The development of orthogonal chemical strategies is essential for creating sophisticated bioconjugates. "Orthogonal chemistry" refers to the ability to perform a specific chemical reaction at one site of a complex molecule without affecting other functional groups. This allows for precise control over the structure and properties of the final conjugate.
Key research findings and future directions in this area include:
Linker Chemistry: A variety of linker systems have been employed to connect payloads to the Lys(8) position. These include stable oxime bonds, formed using an aminooxyacetic acid (Aoa) linker, and self-immolative linkers designed to release the active drug under specific conditions, such as the acidic environment of lysosomes. mdpi.comresearchgate.net
Multipoint Conjugation: While Lys(8) is a primary conjugation site, future work aims to develop methods for multipoint conjugation. This could involve modifying other positions in the peptide, such as Ser(4), which has been shown to tolerate modification and can even enhance the antitumor activity of the conjugate. researchgate.net This would allow for the attachment of multiple molecules, for example, a cytotoxic drug and an imaging agent on the same peptide scaffold, creating a true theranostic agent.
Advanced Ligation Techniques: Researchers are exploring advanced and highly specific ligation chemistries, such as click chemistry and thioether ligation, to construct complex LHRH-based architectures like dendrimers. scirp.org These methods offer high efficiency and specificity, enabling the creation of well-defined, multivalent structures with enhanced binding affinity and therapeutic potential. scirp.orgnih.gov
The table below summarizes examples of conjugation strategies utilizing the Lys(8) position of GnRH-III.
| Conjugated Molecule | Linker System | Conjugation Site | Purpose | Reference |
| Daunorubicin (B1662515) (Dau) | Oxime bond (via Aoa) | Lys(8) | Targeted Chemotherapy | mdpi.com, researchgate.net |
| Paclitaxel (B517696) (PTX) | Self-immolative | Lys(8) | Targeted Chemotherapy | mdpi.com |
| Daunorubicin (Dau) | Valine-Citulline (Val-Cit) | Lys(8) | Targeted Chemotherapy | mdpi.com |
| Dimer formation | - | Lys(8) | Enhance antiproliferative selectivity | researchgate.net |
This table is interactive and can be sorted by column.
Exploration of Novel Biological Roles and Non-Classical LHRH-R Interactions for Lys(8)-Variants
The primary "non-classical" role identified for Lys(8)-LHRH variants like GnRH-III is their direct antiproliferative effect on cancer cells, which is largely independent of the endocrine axis. researchgate.netnih.gov This discovery has shifted the paradigm from viewing LHRH analogs solely as tools for hormonal manipulation to seeing them as direct-acting anticancer agents.
Future research is aimed at uncovering other novel biological functions and understanding the nuances of their interaction with LHRH receptors (LHRH-R) in different cellular contexts. Emerging areas of exploration include:
Modulation of Cell Adhesion and Motility: Early research suggests that dimeric structures of GnRH-III formed via the Lys(8) position may have an enhanced modulatory effect on chemotaxis and cell adhesion. researchgate.net This points to a potential role in preventing or reducing metastasis, a critical aspect of cancer progression.
Anti-Angiogenic Effects: Some LHRH analog conjugates have been shown to downregulate key factors involved in angiogenesis, such as hypoxia-inducible factor 1 alpha (HIF1A). oncotarget.com Investigating whether Lys(8)-LHRH variants inherently possess anti-angiogenic properties, independent of a conjugated drug, is a promising research direction.
Interaction with Other Receptor Types: While it is established that GnRH-III binds to the classical LHRH-R (also known as GnRH-R type I), it is important to explore potential interactions with other receptor isoforms or even entirely different receptor families. oup.commdpi.com The existence of other GnRH receptor types in mammals is a subject of ongoing research, and Lys(8)-variants may exhibit unique binding profiles. frontiersin.orgnih.gov
The discovery of these novel roles will expand the therapeutic applicability of Lys(8)-LHRH compounds beyond their current use in targeted chemotherapy.
Integration of LHRH, Lys(8)- in Advanced Multimodal Preclinical Therapies
The ability to use Lys(8)-LHRH as a targeting moiety provides a platform for developing advanced multimodal therapies that combine different treatment strategies to achieve synergistic effects. The goal is to enhance therapeutic efficacy while minimizing off-target toxicity.
Preclinical studies are exploring several innovative approaches:
Targeted Photodynamic Therapy (PDT): By conjugating a photosensitizer molecule to the Lys(8)-LHRH scaffold, the photosensitizer can be selectively delivered to LHRH receptor-positive cancer cells. nih.gov Subsequent activation with light of a specific wavelength generates reactive oxygen species (ROS) that induce localized cell death. This approach offers high spatial and temporal control over the treatment. nih.gov
Ultrasound-Mediated Drug Delivery: LHRH-targeted microbubbles, loaded with chemotherapeutic agents, are being developed for use with focused ultrasound. frontiersin.org The ultrasound not only helps guide the microbubbles but can also induce their cavitation, leading to the localized release of the drug payload and enhanced cell permeability at the tumor site. frontiersin.org
Nanoparticle-Based Delivery Systems: Lys(8)-LHRH peptides can be attached to the surface of various nanoparticles, such as liposomes or iron oxide nanoparticles (IONPs), to create sophisticated drug delivery systems. nih.govjst.go.jp These nanoparticles can carry a larger drug payload and can be engineered with additional functionalities, such as stealth coatings (e.g., PEG) to prolong circulation time. jst.go.jp
These multimodal strategies represent the next generation of targeted cancer therapies, moving beyond simple drug conjugates to highly integrated therapeutic systems.
Innovation in Analytical and Imaging Probes Based on Lys(8)-LHRH
The specificity of Lys(8)-LHRH for its receptor on cancer cells makes it an excellent candidate for developing novel analytical and imaging probes. These probes are essential for non-invasive cancer detection, staging, and monitoring treatment response. The Lys(8) position serves as a convenient attachment point for various imaging labels without significantly compromising receptor binding affinity. researchgate.net
Innovations in this field are focused on multiple imaging modalities:
Radionuclide-Based Imaging (PET/SPECT): LHRH analogs are being conjugated to chelating agents like DOTA, which can then be used to complex with radionuclides such as Indium-111 (¹¹¹In) for SPECT imaging or Gallium-68 (⁶⁸Ga) for PET imaging. nih.govgoogle.com These probes allow for whole-body imaging to detect primary tumors and metastases that express the LHRH receptor. google.com
Magnetic Resonance Imaging (MRI): LHRH peptides have been conjugated to IONPs, which act as contrast agents for MRI. nih.gov This approach could enable high-resolution anatomical imaging combined with molecular information about LHRH receptor status.
Optical Imaging: The attachment of fluorescent dyes to the Lys(8)-LHRH scaffold can create probes for preclinical optical imaging or for use in fluorescence-guided surgery, helping surgeons to better visualize tumor margins.
The table below provides examples of imaging probes developed using LHRH analogs as the targeting vector.
| Imaging Modality | Probe Composition | Target | Reference |
| SPECT | ¹¹¹In-DOTA-Ahx-[D-Lys⁶]-LHRH | Breast & Prostate Cancer | nih.gov, google.com |
| MRI | LHRH-conjugated Iron Oxide Nanoparticles (IONPs) | Breast Cancer Metastases | nih.gov |
| PDT/Imaging | LHRH-Protoporphyrin IX | LHRH-positive cancer cells | nih.gov |
| PET/SPECT | ⁹⁹mTc/Re-Acdien-LHRH | Breast Cancer | acs.org |
This table is interactive and can be sorted by column.
Future work will focus on creating multimodal probes (e.g., PET/MRI or PET/Optical) and developing probes with improved pharmacokinetics and higher tumor-to-background ratios for clearer imaging and greater diagnostic accuracy.
Q & A
Q. How can researchers assess the cost-efficacy of LHRH, Lys(8)- in preclinical models?
- Methodological Answer : Compare drug acquisition costs, dosing frequency, and survival benefits against existing analogs. Use decision-tree models incorporating quality-adjusted life years (QALYs) and incremental cost-effectiveness ratios (ICERs). Sensitivity analyses should test assumptions like drug pricing and adherence rates .
Tables for Methodological Reference
Key Considerations for Experimental Design
- Reproducibility : Document all protocols in adherence to ARRIVE guidelines for animal studies .
- Data Contradictions : Use triangulation (multiple assays/models) to confirm findings and pre-register hypotheses to mitigate bias .
- Literature Integration : Conduct citation chaining (forward/backward searches) to identify knowledge gaps and avoid redundant studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
